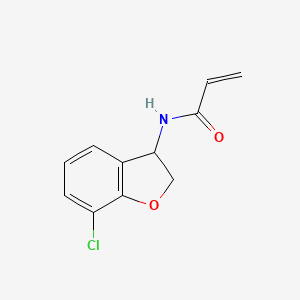![molecular formula C13H22N4O B2703487 (E)-4-(Dimethylamino)-N-[4-(1H-pyrazol-4-yl)butyl]but-2-enamide CAS No. 2411336-78-0](/img/structure/B2703487.png)
(E)-4-(Dimethylamino)-N-[4-(1H-pyrazol-4-yl)butyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-[4-(1H-pyrazol-4-yl)butyl]but-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as DMABN, and it has been synthesized using different methods.
Mechanism of Action
The mechanism of action of DMABN is not well understood, but it is believed to involve the modulation of enzymatic and receptor activity. DMABN has been found to bind to specific proteins and nucleic acids, and it has been shown to inhibit the activity of certain enzymes and receptors. The exact mechanism of action of DMABN is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
DMABN has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of enzymatic and receptor activity, and the binding to specific proteins and nucleic acids. However, the exact effects of DMABN on the human body are not well understood, and further research is needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
DMABN has several advantages for lab experiments, including its high purity and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for DMABN research, including its potential applications in drug discovery, cancer therapy, and biochemistry. Further research is needed to fully understand the mechanism of action of DMABN, as well as its safety and efficacy. Additionally, more studies are needed to determine the optimal dosage and administration of DMABN for its potential therapeutic applications. Overall, DMABN has significant potential for various scientific research applications, and further research is needed to fully explore its potential.
Synthesis Methods
DMABN can be synthesized using various methods, including the one-pot synthesis method, which involves the reaction of 4-bromo-1-butene, 4-(1H-pyrazol-4-yl)butan-1-amine, and dimethylamine in the presence of a palladium catalyst. Another method involves the reaction of 4-(1H-pyrazol-4-yl)butan-1-amine with 4-bromo-1-butene, followed by the reaction of the resulting product with dimethylamine. Both methods have been reported to yield DMABN in good yields and high purity.
Scientific Research Applications
DMABN has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, DMABN has been evaluated for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. In pharmacology, DMABN has been evaluated for its potential as a drug target, and it has been found to modulate the activity of certain enzymes and receptors. In biochemistry, DMABN has been evaluated for its potential as a probe molecule, and it has been found to bind to specific proteins and nucleic acids.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[4-(1H-pyrazol-4-yl)butyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-17(2)9-5-7-13(18)14-8-4-3-6-12-10-15-16-11-12/h5,7,10-11H,3-4,6,8-9H2,1-2H3,(H,14,18)(H,15,16)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWQKQKUWHCROD-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCCCC1=CNN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCCCC1=CNN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1S,2R,6S,7S,11R)-9-oxo-8-oxa-3-azatricyclo[5.2.2.02,6]undecane-11-carboxylate;hydrochloride](/img/structure/B2703406.png)

![Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2703408.png)
![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B2703409.png)
![4-[(6-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2703412.png)

![2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide](/img/structure/B2703415.png)
![N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2703416.png)



![Tert-butyl 6-phenyl-6-[(prop-2-enoylamino)methyl]-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2703423.png)
![5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline](/img/structure/B2703424.png)
![Prop-2-en-1-yl 6-[(carbamoylmethyl)sulfanyl]-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2703426.png)